molecular formula C21H19N3 B8770759 4-[5-(4-Butylphenyl)pyrimidin-2-yl]benzonitrile CAS No. 63617-61-8

4-[5-(4-Butylphenyl)pyrimidin-2-yl]benzonitrile

Cat. No. B8770759
Key on ui cas rn: 63617-61-8
M. Wt: 313.4 g/mol
InChI Key: GQJHPVOLXNKXKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04180475

Procedure details

A liquid crystal mixture, in accordance with claim 20, 10.3% p-n-butylbenzoic acid p'-cyanophenyl ester, 11.1% p-n-pentylbenzoic acid p'-cyanophenyl ester, 14.3% p-n-hexylbenzoic acid p'-cyanophenyl ester, 15.4% p-n-heptylbenzoic acid p'-cyanophenyl ester, 11.0% 5-n-pentyl-2-(4-cyanophenyl)pyrimidine, 21.2% 5-n-hexyl-2-(4-cyanophenyl)pyrimidine, 15.6% 2-(4-cyanophenyl)-5-(4-n-butylphenyl)pyrimidine and 15% 4-ethyl-4'-n-pentylbiphenyl.
[Compound]
Name
p-n-butylbenzoic acid p'-cyanophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
p-n-pentylbenzoic acid p'-cyanophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
p-n-hexylbenzoic acid p'-cyanophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
p-n-heptylbenzoic acid p'-cyanophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
5-n-hexyl-2-(4-cyanophenyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH2:1]([C:6]1[CH:7]=[N:8][C:9]([C:12]2[CH:17]=[CH:16][C:15]([C:18]#N)=[CH:14][CH:13]=2)=[N:10][CH:11]=1)[CH2:2][CH2:3][CH2:4]C.[CH2:20](C1C=NC(C2C=CC(C#N)=CC=2)=NC=1)CCCCC.C(C1C=CC(C2N=CC(C3C=CC(CCCC)=CC=3)=CN=2)=CC=1)#N.C(C1C=CC(C2C=CC(CCCCC)=CC=2)=CC=1)C>>[CH2:1]([C:6]1[CH:11]=[N:10][C:9]([C:12]2[CH:13]=[CH:14][C:15]([CH2:18][CH3:20])=[CH:16][CH:17]=2)=[N:8][CH:7]=1)[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
p-n-butylbenzoic acid p'-cyanophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
p-n-pentylbenzoic acid p'-cyanophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
p-n-hexylbenzoic acid p'-cyanophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
p-n-heptylbenzoic acid p'-cyanophenyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCC)C=1C=NC(=NC1)C1=CC=C(C=C1)C#N
Step Six
Name
5-n-hexyl-2-(4-cyanophenyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC)C=1C=NC(=NC1)C1=CC=C(C=C1)C#N
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)C1=NC=C(C=N1)C1=CC=C(C=C1)CCCC
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=CC=C(C=C1)C1=CC=C(C=C1)CCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(CCC)C=1C=NC(=NC1)C1=CC=C(C=C1)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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